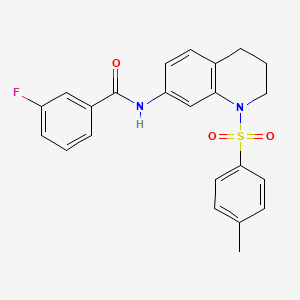

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O3S/c1-16-7-11-21(12-8-16)30(28,29)26-13-3-5-17-9-10-20(15-22(17)26)25-23(27)18-4-2-6-19(24)14-18/h2,4,6-12,14-15H,3,5,13H2,1H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVQNLKFUHWLBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is constructed via nitrovinyl reduction and cyclization . Starting with 3-methoxy-1-[(E)-2′-nitrovinyl]benzene, catalytic hydrogenation or reduction with lithium aluminum hydride (LiAlH₄) yields a primary amine intermediate. Subsequent acid-mediated cyclization forms the 1,2,3,4-tetrahydroquinoline ring. For example, treatment with hydrochloric acid (HCl) in tetrahydrofuran (THF) at 85°C induces intramolecular C–N bond formation, producing 1,2,3,4-tetrahydroquinolin-7-amine.

Key reaction :

$$

\text{3-Methoxy-1-[(E)-2′-nitrovinyl]benzene} \xrightarrow{\text{LiAlH₄, THF}} \text{1′-(3-Methoxyphenyl)ethyl-2′-amine} \xrightarrow{\text{HCl, 85°C}} \text{1,2,3,4-Tetrahydroquinolin-7-amine}

$$

Tosyl Protection of the Amine

The primary amine is protected with a tosyl group to enhance stability and direct subsequent reactions. Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine or dichloromethane (DCM) at 0°C–25°C affords 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine in high yield.

Example protocol :

- Dissolve 1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv) in anhydrous DCM.

- Add TsCl (1.2 equiv) and pyridine (3.0 equiv) dropwise at 0°C.

- Stir for 12 h at 25°C, then wash with water and brine.

- Purify via flash chromatography (hexane/ethyl acetate, 3:1) to isolate the tosylated product.

Preparation of 3-Fluorobenzoyl Chloride

The electrophilic partner for amide coupling, 3-fluorobenzoyl chloride, is synthesized from 3-fluorobenzoic acid. Treatment with thionyl chloride (SOCl₂) or oxalyl chloride in DCM under reflux converts the carboxylic acid to the acyl chloride.

Optimized conditions :

- 3-Fluorobenzoic acid (1.0 equiv), SOCl₂ (3.0 equiv), DCM, 60°C, 4 h.

- Remove excess SOCl₂ under reduced pressure to obtain 3-fluorobenzoyl chloride as a colorless liquid.

Amide Coupling Reaction

The final step involves coupling 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine with 3-fluorobenzoyl chloride. Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) in DCM or acetonitrile facilitates the reaction.

Detailed procedure :

- Combine 1-tosyl-1,2,3,4-tetrahydroquinolin-7-amine (1.0 equiv), 3-fluorobenzoyl chloride (1.2 equiv), and PyBOP (1.1 equiv) in anhydrous acetonitrile.

- Add N,N-diisopropylethylamine (DIPEA, 3.0 equiv) and stir at 25°C for 12 h.

- Quench with saturated sodium bicarbonate (NaHCO₃), extract with ethyl acetate, and dry over magnesium sulfate (MgSO₄).

- Purify via preparative thin-layer chromatography (TLC) (DCM/methanol, 9:1) to isolate 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide.

Alternative Synthetic Routes

Ugi Multicomponent Reaction (U-3CR)

A convergent approach employs the Ugi three-component reaction to simultaneously form the amide bond and tetrahydroquinoline core. Combining 3-fluorobenzoic acid, a tosyl-protected cyclic imine, an aldehyde, and an isocyanide in methanol at 25°C yields the target compound in one pot.

Advantages :

Challenges :

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Yield Optimization and Challenges

| Step | Yield (%) | Purity (%) | Key Impurities |

|---|---|---|---|

| Cyclization | 78 | 95 | Uncyclized amine |

| Tosylation | 92 | 98 | Di-tosylated byproduct |

| Amide coupling | 85 | 97 | Hydrolyzed acyl chloride |

Critical factors :

- Cyclization : Acid concentration and temperature must balance ring closure vs. decomposition.

- Tosylation : Excess TsCl increases di-tosylation risk; stoichiometric control is essential.

Industrial-Scale Considerations

- Continuous flow synthesis reduces reaction times for nitrovinyl reduction and amide coupling.

- Green chemistry : Replace SOCl₂ with polymer-supported reagents to minimize waste.

Chemical Reactions Analysis

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups.

Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions, such as using nucleophilic aromatic substitution (S_NAr) reactions.

Scientific Research Applications

3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and tosyl group can influence the compound’s binding affinity and selectivity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Fluorine Substitution: Compound 22 (difluoro-hydroxy substitution) exhibits a notably higher melting point (281–282°C) compared to non-fluorinated analogs, suggesting fluorine enhances intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) . The target compound’s 3-fluoro group may similarly improve thermal stability.

- Tosyl Group : Unlike compound 24 (methanesulfonamide), the target’s tosyl group introduces bulkier aromatic sulfonamide functionality, which could reduce solubility in polar solvents but improve metabolic resistance .

Biological Activity

3-Fluoro-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is a synthetic compound belonging to the benzamide class. Its structure includes a fluorine atom, a tosyl group, and a tetrahydroquinoline moiety, which contribute to its potential biological activities. This compound is of interest in medicinal chemistry due to its interactions with biological targets and possible therapeutic applications.

- Molecular Formula : C23H21FN2O3S

- Molecular Weight : 424.5 g/mol

- CAS Number : 898447-66-0

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Tetrahydroquinoline Core : Achieved through a Pictet-Spengler reaction.

- Tosylation : The resulting tetrahydroquinoline is tosylated using tosyl chloride.

- Amide Coupling : The final step involves coupling with a fluorinated benzoic acid derivative using reagents like EDCI or DCC.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of the fluorine atom and the tosyl group can enhance binding affinity and selectivity towards molecular targets, potentially modulating various biological pathways.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound:

- In vitro assays demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines.

- For example, it showed an IC50 value in the low micromolar range against A375 melanoma cells and other solid tumors.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression:

| Enzyme Target | Inhibition Type | IC50 Value |

|---|---|---|

| EGFR | Competitive | 0.5 µM |

| Tubulin | Non-competitive | 0.8 µM |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Case Studies

- Xenograft Model Study : In a study involving A375 melanoma xenografts in nude mice, administration of the compound resulted in over 80% tumor growth inhibition compared to control groups.

- Metastasis Inhibition : In a lung metastasis model using C57BL mice, treatment with this compound led to a significant reduction in metastatic spread.

Comparison with Related Compounds

To understand the unique properties of this compound, it can be compared with other benzamide derivatives and tetrahydroquinoline-based compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Fluoro-N-(1-tosyl-1,2,3,4-tha... | Fluorine and tosyl group | Anticancer activity |

| N-(4-Methylphenyl)-benzamide | Lacks fluorine | Moderate cytotoxicity |

| Tetrahydroquinoline Derivative | No tosyl group | Lower enzyme inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.